molecular formula C9H16N4O B11738450 3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide

3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11738450
M. Wt: 196.25 g/mol
InChI Key: CRXNDPQMSAINLS-UHFFFAOYSA-N
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Description

3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1H-pyrazole-4-carboxamide with diethylamine and methyl iodide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its diethyl and methyl substitutions enhance its solubility and ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

3-amino-N,1-diethyl-N-methylpyrazole-4-carboxamide

InChI

InChI=1S/C9H16N4O/c1-4-12(3)9(14)7-6-13(5-2)11-8(7)10/h6H,4-5H2,1-3H3,(H2,10,11)

InChI Key

CRXNDPQMSAINLS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)N)C(=O)N(C)CC

Origin of Product

United States

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